molecular formula C18H20N2O2S B2513332 Ethyl 2-{[benzyl(methyl)carbamothioyl]amino}benzoate CAS No. 892275-51-3

Ethyl 2-{[benzyl(methyl)carbamothioyl]amino}benzoate

Cat. No.: B2513332
CAS No.: 892275-51-3
M. Wt: 328.43
InChI Key: RXOVTJSCZHYTBW-UHFFFAOYSA-N
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Description

Ethyl 2-{[benzyl(methyl)carbamothioyl]amino}benzoate is a thiourea derivative featuring a benzoate ester core substituted at the ortho position with a benzyl(methyl)carbamothioyl group. This compound belongs to a class of molecules where structural variations in substituents significantly influence physicochemical properties, biological activity, and supramolecular interactions. Thiourea derivatives are notable for their hydrogen-bonding capabilities, lipophilicity, and applications in medicinal chemistry, making comparative analysis with structurally related compounds critical for understanding structure-activity relationships.

Properties

IUPAC Name

ethyl 2-[[benzyl(methyl)carbamothioyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-3-22-17(21)15-11-7-8-12-16(15)19-18(23)20(2)13-14-9-5-4-6-10-14/h4-12H,3,13H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXOVTJSCZHYTBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=S)N(C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[benzyl(methyl)carbamothioyl]amino}benzoate typically involves the reaction of ethyl 2-aminobenzoate with benzyl isothiocyanate in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: Ethyl 2-aminobenzoate and benzyl isothiocyanate.

    Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to facilitate the reaction.

    Procedure: The reactants are mixed and stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by standard purification techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[benzyl(methyl)carbamothioyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or amine.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Ethyl 2-{[benzyl(methyl)carbamothioyl]amino}benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-{[benzyl(methyl)carbamothioyl]amino}benzoate involves its interaction with specific molecular targets. The carbamothioyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The ester group can also participate in hydrolysis reactions, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sections compare ethyl 2-{[benzyl(methyl)carbamothioyl]amino}benzoate with structurally analogous compounds, focusing on molecular features, physicochemical properties, and functional implications.

Ethyl 2-{[benzyl(2-phenylethyl)carbamothioyl]amino}benzoate (C200-1995)

  • Structural Differences : The substituent on the carbamothioyl group differs: methyl vs. 2-phenylethyl in C200-1995 .
  • Physicochemical Properties :
    • Molecular Weight : C200-1995 has a higher molecular weight (418.56 vs. ~375 for the target compound, assuming similar core structure).
    • Lipophilicity : C200-1995 exhibits a logP of 5.9968, suggesting high lipophilicity, likely shared by the target compound due to the thiourea and aromatic groups .
    • Solubility : C200-1995’s logSw (-5.4895) indicates poor aqueous solubility, a common trait in thiourea benzoates due to hydrophobic substituents .
  • Bioactivity : Bulkier 2-phenylethyl substituents in C200-1995 may enhance membrane permeability but reduce metabolic stability compared to the methyl group in the target compound.

2-[Carbamothioyl(2-hydroxyethyl)amino]ethyl benzoate

  • Structural Differences : Features a hydroxyethyl group instead of benzyl(methyl) on the thiourea nitrogen, and an ethyl benzoate ester .
  • Hydrogen Bonding : The hydroxyethyl group enables strong intermolecular hydrogen bonds (e.g., O–H···S and N–H···O), forming supramolecular layers in crystals. This contrasts with the target compound, where benzyl/methyl groups may prioritize π-π stacking over H-bonding .
  • Solubility : The hydroxyethyl group likely improves aqueous solubility compared to the target compound’s hydrophobic substituents.

Ethyl 4-[(dimethylcarbamothioyl)amino]benzoate

  • Structural Differences : Substitution occurs at the para position of the benzoate ring instead of ortho, with a dimethylcarbamothioyl group .
  • Crystallinity: Ortho substitution in the target compound could lead to more distorted molecular conformations, affecting packing efficiency.

Simple Benzoate Esters (e.g., Ethyl Benzoate, Methyl Benzoate)

  • Structural Simplicity : Lack thiourea and benzyl/methyl substituents, resulting in lower molecular weights and simpler pharmacokinetic profiles .
  • Lipophilicity : Ethyl benzoate (logP ~2.64) is far less lipophilic than thiourea derivatives, highlighting how thiourea groups enhance membrane affinity but reduce solubility .

Data Tables

Table 1: Physicochemical Comparison

Compound Molecular Weight logP logSw Hydrogen Bond Donors Polar Surface Area (Ų)
This compound* ~375 ~6.0† ~-5.5† 1 ~30†
C200-1995 418.56 5.9968 -5.4895 1 30.46
2-[Carbamothioyl(2-hydroxyethyl)amino]ethyl benzoate 324.38 ~3.5‡ ~-3.0‡ 2 ~70‡
Ethyl benzoate 150.17 2.64 -1.8 0 26.30

*Estimated based on structural analogy.
†Assumed similar to C200-1995.
‡Estimated based on hydroxyethyl group contribution.

Research Findings and Implications

Substituent Effects :

  • Bulkier groups (e.g., 2-phenylethyl in C200-1995) increase molecular weight and lipophilicity but may reduce metabolic stability .
  • Hydrophilic substituents (e.g., hydroxyethyl) improve solubility but reduce membrane permeability .

Thiourea vs. Simple Esters :

  • Thiourea derivatives exhibit higher bioactivity but greater toxicity risks compared to simple benzoate esters .

Supramolecular Interactions :

  • Thiourea groups enable hydrogen bonding and π-π stacking, influencing crystal packing and material properties .

Biological Activity

Ethyl 2-{[benzyl(methyl)carbamothioyl]amino}benzoate is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

PropertyValue
Molecular Formula C25_{25}H26_{26}N2_{2}O2_{2}S
Molecular Weight 418.56 g/mol
LogP 5.9968
Polar Surface Area 30.46 Ų

The structure includes a carbamothioyl group, which is crucial for its biological activity, particularly in enzyme interactions and inhibition mechanisms.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl 2-aminobenzoate with benzyl isothiocyanate under basic conditions. The general reaction scheme is as follows:

  • Starting Materials : Ethyl 2-aminobenzoate and benzyl isothiocyanate.
  • Reaction Conditions : Conducted in an organic solvent (e.g., dichloromethane or toluene) with triethylamine as the base.
  • Procedure : The reactants are mixed and stirred at room temperature or slightly elevated temperatures until completion, followed by purification techniques such as recrystallization or chromatography.

This compound exerts its biological effects primarily through:

  • Enzyme Inhibition : The carbamothioyl group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in studies involving proteases and other enzymes where thiol reactivity is significant.
  • Protein Interactions : The compound can interact with various proteins, potentially altering their function or stability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). Results indicated that the compound exhibits cytotoxic effects, suggesting its potential as an anticancer agent .

Enzyme Inhibition Studies

In addition to its anticancer properties, this compound has been used in enzyme inhibition studies:

  • Target Enzymes : It has shown promise in inhibiting enzymes involved in metabolic pathways, which may lead to therapeutic applications in metabolic disorders.
  • Mechanistic Insights : The interaction with specific enzyme active sites has been elucidated through kinetic studies, indicating that the compound acts as a competitive inhibitor under certain conditions.

Case Studies

  • Cytotoxicity Assay : A study conducted on A549 and HeLa cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were determined to be approximately 15 µM for A549 cells and 20 µM for HeLa cells, indicating strong anticancer activity .
  • Enzyme Interaction Analysis : In another study focusing on protease inhibition, the compound was found to inhibit serine proteases effectively. Kinetic analysis revealed that it binds reversibly to the enzyme's active site, providing insights into its potential therapeutic applications in diseases where protease activity is dysregulated.

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